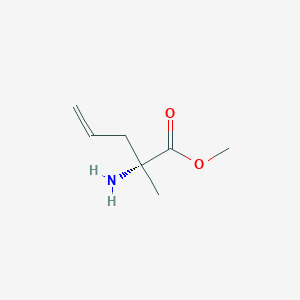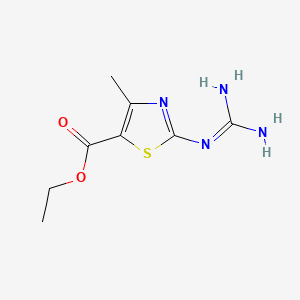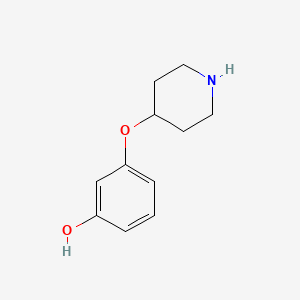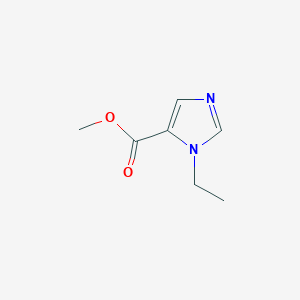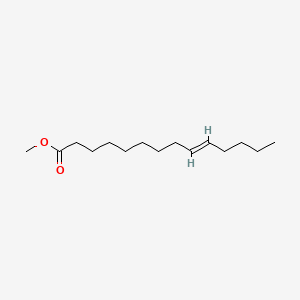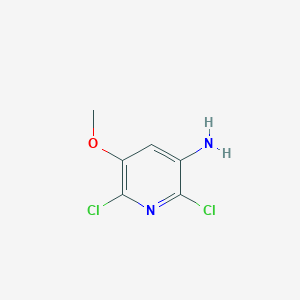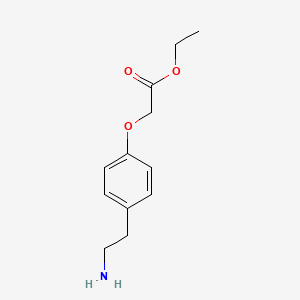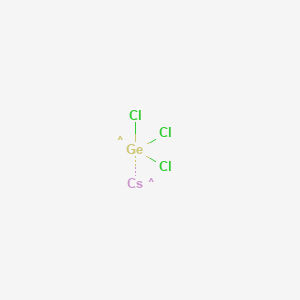
Cesium trichlorogermanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium trichlorogermanate (CsGeCl3) is a compound with the chemical formula CsGeCl3. It crystallizes in a trigonal crystal structure with the space group R3m . The structure consists of crosswise arranged (HC3N3S3)2- units, and Cs+ cations and water molecules are located in the voids . It exhibits exceptional chemoselectivity in certain nucleophilic reactions due to the influence of cesium ions .
Synthesis Analysis
This compound can be synthesized using various methods. For example, it can be prepared by reacting cesium carbonate with germanium chloride in an appropriate solvent. Further characterization can be done using techniques such as X-ray diffraction analysis , IR spectroscopy , and thermal analysis .
Molecular Structure Analysis
The crystal structure of CsGeCl3 has been determined by X-ray diffraction. It consists of (HC3N3S3)2- units arranged in a crosswise manner. The cesium ions and water molecules occupy the voids in the structure .
Chemical Reactions Analysis
This compound exhibits interesting reactivity. For instance, it can undergo oxadiaza excision cross-coupling reactions with β-ketoesters and 1,2,3-triazine 1-oxides to form pyridones. The presence of cesium ions influences the reaction preference, leading to the formation of pyridones instead of pyridines .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Organometallic Compounds
Cesium trichlorogermanate(II) is involved in chemical reactions forming RGeCl3 compounds. These processes have been improved with new techniques, leading to the preparation of compounds like tert-butyltrichlorogermane and sec-butyltrichlorogermane, characterized by NMR, infrared spectral data, and elemental analyses. Mechanistic possibilities for these reactions have been explored, considering the nucleophilicity of the GeCl−3 group (Poskozim, 1968).
Ion Exchange and Structural Applications
The synthesis of germanium-substituted titanosilicates involving cesium has shown potential in the field of ion exchange. The research includes the characterization of two germanium-substituted titanosilicates in the cesium phase, with focus on understanding ion-exchange selectivities and structural elucidation (Behrens, Poojary, & Clearfield, 1998).
Optical Sensors and Detection Methods
This compound may be indirectly linked to the development of optical sensors for the detection of cesium ions. This is crucial due to cesium's reactivity and potential toxic nature, especially its radioactive variants. Fluorescent molecular chemosensors provide nondestructive, highly sensitive detection methods suitable for environmental and biological systems (Kumar, Leray, & Depauw, 2016).
Environmental and Safety Considerations
Research on cesium, including compounds like this compound, is significant due to cesium's presence in industrial and medical wastes. Techniques for cesium ion removal from water, such as adsorption and chemical precipitation, have been extensively studied. This is important for mitigating the environmental and health risks associated with cesium, especially its radioactive forms (Wang & Zhuang, 2019).
Wirkmechanismus
The cesium-coordinated species in the oxadiaza excision cross-coupling reactions changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon. This metal ion-specific transition state conformational accommodation plays a crucial role in the observed chemoselectivity .
Eigenschaften
InChI |
InChI=1S/Cl3Ge.Cs/c1-4(2)3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGCYIVRYSFWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl.[Cs] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CsGe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
